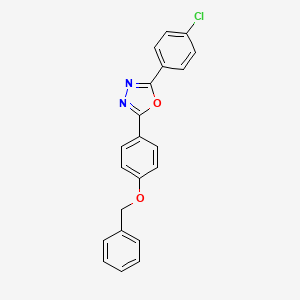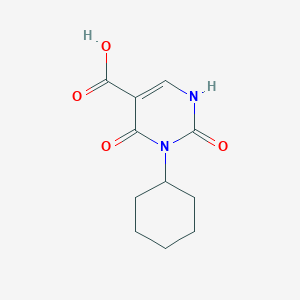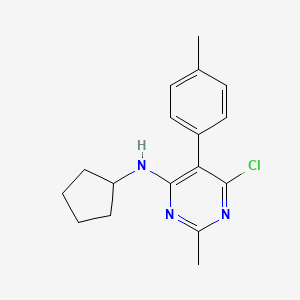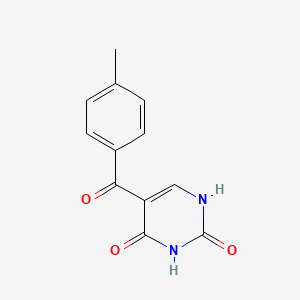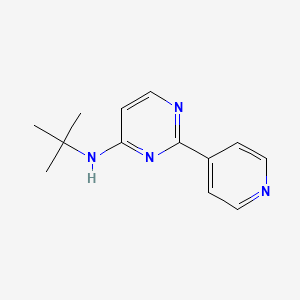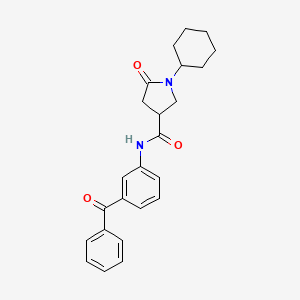
N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, a cyclohexyl group, and a pyrrolidine ring with a carboxamide functional group. Its intricate structure makes it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-aminobenzophenone with cyclohexylamine to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce benzyl derivatives.
Applications De Recherche Scientifique
N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, leading to a reduction in triglyceride levels . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-benzoylphenyl)-1H-indole-2-carboxamide: This compound has a similar benzoylphenyl structure but differs in the presence of an indole ring instead of a pyrrolidine ring.
Substituted furan-2-carboxamides: These compounds share the carboxamide functional group but have a furan ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
913741-90-9 |
|---|---|
Formule moléculaire |
C24H26N2O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c27-22-15-19(16-26(22)21-12-5-2-6-13-21)24(29)25-20-11-7-10-18(14-20)23(28)17-8-3-1-4-9-17/h1,3-4,7-11,14,19,21H,2,5-6,12-13,15-16H2,(H,25,29) |
Clé InChI |
AGVTVUMUDZYOCL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



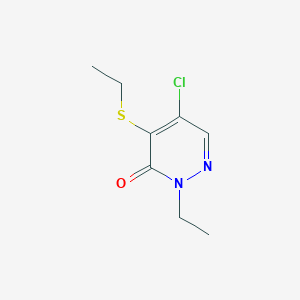
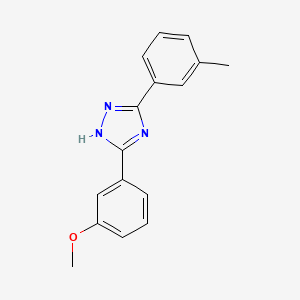

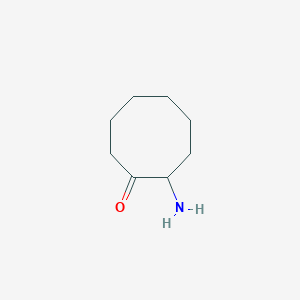
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
